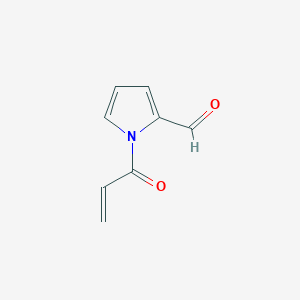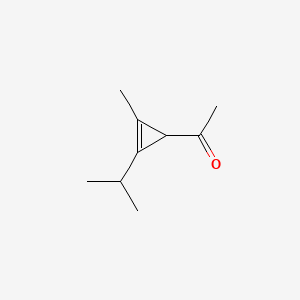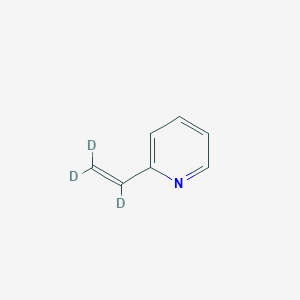
1-(4-Ethenyl-2-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethenyl-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H10O2 It is a derivative of acetophenone, characterized by the presence of an ethenyl group and a hydroxyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenyl-2-hydroxyphenyl)ethanone typically involves the reaction of 4-ethenylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced to the phenyl ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethenyl-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon for hydrogenation or halogens for halogenation.
Major Products:
Oxidation: Formation of 4-ethenylbenzoic acid.
Reduction: Formation of 1-(4-ethenyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of 1-(4-halo-2-hydroxyphenyl)ethanone.
Applications De Recherche Scientifique
1-(4-Ethenyl-2-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 1-(4-Ethenyl-2-hydroxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethenyl group can participate in covalent bonding with nucleophiles, affecting cellular pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethenyl group.
1-(4-Hydroxyphenyl)ethanone: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
1-(3-Hydroxyphenyl)ethanone: Hydroxyl group positioned differently on the phenyl ring, affecting its reactivity and interactions.
Uniqueness: 1-(4-Ethenyl-2-hydroxyphenyl)ethanone is unique due to the presence of both an ethenyl and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1-(4-ethenyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-3-8-4-5-9(7(2)11)10(12)6-8/h3-6,12H,1H2,2H3 |
Clé InChI |
DYDGMDGRESZHDW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)


![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)


![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)

